Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
描述
属性
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPCUOMAHEMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Synthesis and Potential Applications of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a novel heterocyclic compound with significant potential in medicinal chemistry. Due to its novelty, a specific CAS number has not been assigned. This document outlines the compound's predicted chemical properties, a proposed, robust synthesis protocol based on established chemical principles, and a discussion of its potential therapeutic applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this and related compounds.
Introduction: The Promise of Triazole-Pyridine Hybrids
The integration of multiple pharmacophoric units into a single molecular entity is a well-established strategy in modern drug discovery. The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2]. This is largely due to its metabolic stability and its ability to engage in hydrogen bonding. Similarly, the pyridine nucleus is a common scaffold in a multitude of pharmaceuticals. The combination of these two heterocyclic systems in Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate presents a compelling case for its investigation as a novel therapeutic agent or a versatile building block for more complex molecules.
This guide provides a prospective analysis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, offering a scientifically grounded pathway for its synthesis and characterization, and exploring its potential in the landscape of drug development.
Chemical Identity and Predicted Properties
As a novel compound, "Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" is not yet cataloged with a CAS number. However, its fundamental properties can be deduced from its structure.
| Property | Value | Source |
| Molecular Formula | C9H8N4O2 | Deduced from Structure |
| Molecular Weight | 204.19 g/mol | Calculated |
| CAS Number | Not Assigned | - |
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution
The most chemically sound and efficient method for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is via a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group.
The proposed synthesis involves the reaction of Methyl 2-chloroisonicotinate with the sodium salt of 1,2,4-triazole. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 4-position makes the carbon at the 2-position highly susceptible to nucleophilic attack[3].
Proposed Reaction Scheme
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Triazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry
A Technical Guide for Drug Development Professionals
Abstract
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents one of the most significant and versatile scaffolds in drug discovery.[1][2][3] Its unique chemical properties—metabolic stability, capacity for hydrogen bonding, and dipole interactions—allow it to serve as both a pharmacophore and a stable linker, interacting with a wide array of biological targets.[4][5] This guide provides an in-depth analysis of the diverse biological activities of triazole-based compounds, focusing on their established and emerging therapeutic applications. We will explore the core mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss key structure-activity relationships that drive the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the triazole scaffold in their research programs.
The Cornerstone of Triazole Therapeutics: Antifungal Activity
The most well-established and commercially successful application of triazole-based compounds is in the treatment of fungal infections.[6][7] Triazole antifungals, such as fluconazole and itraconazole, have become frontline therapies due to their enhanced specificity and improved safety profile compared to older imidazole agents.[6][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[9][10][11] This enzyme, a cytochrome P450 (CYP51), is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[6][9][10]
The process unfolds as follows:
-
The triazole compound enters the fungal cell.
-
A nitrogen atom within the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme.
-
This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[9]
-
The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane.[6][10]
-
This disruption leads to the cessation of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).
This targeted mechanism provides a high degree of selectivity for the fungal pathogen, which is a cornerstone of its therapeutic success.
Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.
An Emerging Frontier: Anticancer Activity
Beyond their antifungal prowess, triazole derivatives are gaining significant attention as potent anticancer agents.[5][12] The triazole scaffold's ability to be readily modified allows for the creation of diverse molecular libraries that can target various hallmarks of cancer.[4][5]
Diverse Mechanisms of Antineoplastic Action
Unlike their antifungal counterparts, anticancer triazoles do not converge on a single mechanism. Instead, they have been shown to inhibit cancer progression through multiple pathways:
-
Kinase Inhibition: Many triazole hybrids are designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive proliferation.[13]
-
Aromatase and Steroid Sulfatase Inhibition: In hormone-dependent cancers like breast cancer, triazoles can block enzymes like aromatase, which is involved in estrogen synthesis, thereby starving the tumor of growth signals.[5][14]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption halts the cell cycle and induces apoptosis (programmed cell death).[5]
-
Induction of Apoptosis: Triazole compounds can trigger apoptosis through various other pathways, including the generation of reactive oxygen species (ROS) and inhibition of critical survival proteins.[15]
The table below summarizes the activity of select 1,2,3-triazole derivatives against a common lung cancer cell line, A549, demonstrating the scaffold's potential.
| Compound Class | Example Structure Feature | Reported Activity (IC50) vs. A549 Cells | Reference Drug (IC50) | Citation |
| Spirooxindole-fused 1,2,3-triazoles | para-bromobenzyl group at N-1 of oxindole | 1.87 µM | Doxorubicin (1.98 µM) | [4] |
| Coumarin-derived 1,2,3-triazoles | Methyl group at R1 position | 2.97 µM | Cisplatin (24.15 µM) | [4] |
| Chalcone-based 1,2,3-triazoles | Bromo group on chalcone moiety | 8.67 µM | Doxorubicin (3.24 µM) | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
A Spectrum of Other Key Biological Activities
The therapeutic potential of the triazole nucleus extends to a wide range of other disease areas, highlighting its status as a "privileged scaffold" in medicinal chemistry.[1][2][3][16]
-
Antiviral: The triazole ring is a core component of several antiviral drugs.[17][18] The well-known drug Ribavirin, a 1,2,4-triazole nucleoside analog, exhibits broad-spectrum activity against various RNA and DNA viruses.[7][19] More recent research has focused on developing triazole derivatives targeting viruses like HIV, influenza, and SARS-CoV-2.[17][19][20]
-
Antibacterial & Antitubercular: Numerous studies have demonstrated the efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[21] Furthermore, specific triazole conjugates have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.[21][22][23]
-
Anticonvulsant: The triazole structure is present in several central nervous system (CNS) active drugs, including the anxiolytic alprazolam.[7][24] Research has identified novel 1,2,4-triazole derivatives with significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure tests, suggesting their potential for treating epilepsy.[25][26][27][28]
Experimental Workflows for Activity Assessment
As a Senior Application Scientist, it is crucial to employ robust and validated assays to screen and characterize novel compounds. The following protocols are foundational for assessing the anticancer and antifungal activities of new triazole derivatives.
General Screening Workflow for Novel Triazole Compounds
A logical, phased approach is essential for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.
Sources
- 1. longdom.org [longdom.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davidmoore.org.uk [davidmoore.org.uk]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review [academia.edu]
- 20. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 25. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 27. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 28. New triazole-based hybrids as neurotropic agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06121G [pubs.rsc.org]
Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
[1]
Executive Summary & Physicochemical Context
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a heteroaromatic ester commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs).[1][2] Structurally, it features a pyridine core substituted with a lipophilic methyl ester at the C4 position and a polar 1,2,4-triazole ring at the C2 position.[1]
This "push-pull" electronic structure—combining the electron-deficient pyridine ring with the nitrogen-rich triazole—creates a specific solubility footprint.[1] It exhibits amphiphilic character : the ester and aromatic rings provide lipophilicity, while the exposed nitrogens in the triazole and pyridine rings act as hydrogen bond acceptors, dictating its affinity for polar aprotic solvents and chlorinated hydrocarbons.
Predicted Physicochemical Properties
| Property | Value (Predicted/Analog) | Implication for Solubility |
| Molecular Formula | C₉H₈N₄O₂ | Moderate Molecular Weight (204.19 g/mol ) |
| Physical State | Crystalline Solid | Requires energy (heat/sonication) to break lattice |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; likely soluble in organic phases |
| H-Bond Donors | 0 | Limited solubility in non-polar solvents |
| H-Bond Acceptors | 5 (3 Triazole N, 1 Pyridine N, 1 Ester O) | High affinity for protic solvents (MeOH) and CHCl₃ |
Solubility Profile by Solvent Class
The following categorization is based on structural analysis and standard behavior of triazolyl-pyridine systems.
Tier 1: High Solubility (Primary Solvents)
Use these for stock solutions, NMR analysis, or homogeneous reactions.
-
Dimethyl Sulfoxide (DMSO): >100 mg/mL. The high dielectric constant disrupts the crystal lattice effectively.
-
Dimethylformamide (DMF): >100 mg/mL. Excellent for nucleophilic substitution reactions involving this scaffold.[1]
-
Dichloromethane (DCM): High solubility. The triazole ring interacts favorably with chlorinated solvents via non-classical hydrogen bonding.
Tier 2: Moderate Solubility (Process Solvents)
Use these for extractions, chromatography, and recrystallization.
-
Methanol (MeOH) / Ethanol (EtOH): Moderate to High. Solubility increases significantly with temperature.[1][3] Ideal for recrystallization.[1]
-
Ethyl Acetate (EtOAc): Moderate. Often used as the organic phase in aqueous workups.
-
Acetonitrile (MeCN): Moderate. Standard solvent for HPLC/LC-MS applications.[1]
-
Tetrahydrofuran (THF): Moderate to High. Good for reduction reactions.[1]
Tier 3: Low Solubility (Anti-Solvents)
Use these to precipitate the compound.
Experimental Protocols
Protocol A: Self-Validating Solubility Screen
Objective: To determine the exact solubility limit for your specific batch (purity affects solubility).[1]
-
Preparation: Weigh 10 mg of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate into a 1.5 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation 1:
-
Clear Solution: Solubility is >100 mg/mL .[1] Stop.
-
Cloudy/Solid Remains: Proceed to Step 5.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between additions, until total volume is 1000 µL (1 mL).
-
Thermal Stress: If solid remains at 1 mL (10 mg/mL), sonicate for 5 minutes at 40°C.
-
Observation 2:
Protocol B: Recrystallization (Purification)
Context: Removing impurities after synthesis.
-
Dissolution: Dissolve crude solid in minimal boiling Methanol .
-
Filtration: Filter hot (if insoluble particles are present).
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent (Optional): If no crystals form, add Water dropwise until slight turbidity persists, then re-heat to clear and cool again.
-
Harvest: Filter the crystals and wash with cold Methanol/Water (1:1).
Decision Logic & Visualization
Workflow: Solvent Selection Strategy
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis vs. Purification).
Caption: Decision tree for selecting the optimal solvent based on experimental requirements.
Workflow: Solubility Screening Protocol
This visualizes Protocol A described above.
Caption: Step-by-step logic for the self-validating solubility screening protocol.
Critical Stability Note
Hydrolysis Warning: As a methyl ester, this compound is susceptible to hydrolysis in the presence of water and strong bases (e.g., NaOH, KOH) or strong acids.
-
Avoid: Storing stock solutions in basic aqueous buffers for extended periods.
-
Preferred Storage: Store solid at -20°C; store DMSO stock solutions at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135439487 (Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate).[1] Retrieved from [Link]
-
Li, J., et al. (2014). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential xanthine oxidase inhibitors.[1] European Journal of Medicinal Chemistry.[1] [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).
An In-depth Technical Guide to Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate: A Heterocyclic Compound of Emerging Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a heterocyclic compound positioned at the intersection of two pharmacologically significant scaffolds: the pyridine ring of isonicotinic acid and the 1,2,4-triazole moiety. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and experimental data from related structures to present a detailed exploration of its probable synthesis, physicochemical characteristics, potential mechanisms of action, and prospective applications in medicinal chemistry and drug discovery. By examining the well-documented properties of its constituent parts, we can infer the compound's potential as a valuable building block and a candidate for further biological evaluation.
Introduction: The Convergence of Two Potent Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, nitrogen-containing heterocycles are of paramount importance due to their diverse biological activities.[2] This guide focuses on a specific, yet broadly significant molecule: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. This compound represents a thoughtful hybridization of two key heterocyclic systems:
-
The Pyridine Core: The isonicotinate framework, a pyridine-4-carboxylate, is a structural motif found in numerous bioactive molecules. Isonicotinic acid and its derivatives are known to exhibit a range of pharmacological effects, including antimycobacterial properties, as exemplified by the frontline tuberculosis drug isoniazid.[2][3]
-
The 1,2,4-Triazole Ring: The triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5] Its ability to engage in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[6]
The strategic combination of these two moieties in Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate suggests a molecule with a rich potential for biological activity and a versatile platform for further chemical modification.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is not explicitly detailed in readily available literature. However, based on established principles of heterocyclic chemistry, a highly probable and efficient synthetic route involves the coupling of a suitable 2-substituted methyl isonicotinate with 1H-1,2,4-triazole.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most likely synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reactivity of a 2-halopyridine derivative, such as Methyl 2-chloroisonicotinate, with the nucleophilic nitrogen of the 1,2,4-triazole ring.
Causality Behind Experimental Choices:
-
Choice of Leaving Group: A halogen, typically chlorine or bromine, at the 2-position of the pyridine ring serves as an effective leaving group. The electron-withdrawing nature of the adjacent ring nitrogen and the ester group at the 4-position activates the 2-position towards nucleophilic attack.[7][8]
-
Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the 1H-1,2,4-triazole (pKa ≈ 10.26), generating the more nucleophilic triazolate anion.[9]
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the triazolate anion.
-
Thermal Conditions: Heating is generally required to overcome the activation energy of the reaction, which involves the temporary disruption of the pyridine ring's aromaticity to form a Meisenheimer-like intermediate.[8]
Alternative Pathway: Copper-Catalyzed Ullmann-Type Coupling
An alternative, and often complementary, approach is the Ullmann-type condensation. This copper-catalyzed cross-coupling reaction is particularly effective for the N-arylation of azoles.[10]
Expertise in Protocol Selection:
The choice between SNAr and Ullmann coupling often depends on the specific substrate and desired reaction conditions. While SNAr is often simpler to perform, Ullmann conditions can be milder and more effective for less reactive aryl halides. The use of a copper catalyst facilitates the coupling by a mechanism that is distinct from the addition-elimination pathway of SNAr.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the proposed SNAr synthesis, designed to be a self-validating system through in-process controls and characterization.
Protocol: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate via SNAr
-
Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-chloroisonicotinate (1.0 eq).
-
Add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Purge the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material (Methyl 2-chloroisonicotinate) and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Validation: Characterize the purified product by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the regiochemistry of the triazole attachment.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C=N of the rings).
-
-
Physicochemical and Spectroscopic Profile (Predicted)
The physicochemical properties of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈N₄O₂ | Sum of atoms in the structure. |
| Molecular Weight | ~204.19 g/mol | Based on the molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline organic molecules. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; low solubility in water. | The presence of polar functional groups (ester, triazole) suggests solubility in polar organic solvents. |
| Melting Point | Moderately high | The planar, aromatic structure allows for efficient crystal packing. |
Potential Biological Activity and Therapeutic Applications
The biological profile of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is likely to be influenced by the synergistic or additive effects of its isonicotinate and triazole components.
As an Antifungal Agent
Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are azole-containing compounds.[6][11] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The 1,2,4-triazole moiety in the target compound could potentially exhibit a similar mechanism of action.
As an Anticancer Agent
Derivatives of both 1,2,4-triazole and pyridine have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and aromatase.[12][13][14] The combination of these two scaffolds could lead to novel compounds with dual-targeting capabilities.
As an Antimicrobial Agent
Isonicotinic acid derivatives are well-established as antimycobacterial agents.[3] The incorporation of a triazole ring, which also possesses broad-spectrum antimicrobial properties, could enhance this activity or broaden its spectrum to include other bacterial or parasitic pathogens.[4]
Future Directions and Conclusion
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate stands as a promising, yet underexplored, heterocyclic compound. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation. The predicted biological activities, rooted in the well-established pharmacology of its constituent moieties, warrant further exploration through in vitro and in vivo studies.
For drug development professionals, this molecule represents a versatile scaffold that can be further modified at several positions to optimize its pharmacokinetic and pharmacodynamic properties. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route.
-
Biological Screening: Evaluating its activity against a panel of fungal, bacterial, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how structural modifications impact biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.
References
-
ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from [Link]
-
Australian Journal of Chemistry. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]
-
PubMed. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]
-
IOP Publishing. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6086-21-1,1-METHYL-1,2,4-TRIAZOLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]
-
Royal Society of Chemistry. (1976). Synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activities of new 1H-1,2,4-triazole derivatives containing ferrocenyl moiety. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Retrieved from [Link]
-
MDPI. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro interactions of proton pump inhibitors and azoles against pathogenic fungi. Retrieved from [Link]
-
Journal of Skin and Sexually Transmitted Diseases. (2021). Drug interactions of azole antifungals. Retrieved from [Link]
-
MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
Sources
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. ijrpc.com [ijrpc.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 11. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
Introduction: Strategic Importance of Triazolyl-Pyridine Scaffolds
The convergence of pyridine and 1,2,4-triazole moieties within a single molecular framework, as exemplified by Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, represents a cornerstone in contemporary medicinal chemistry and drug development. The 1,2,4-triazole ring is a well-established pharmacophore, integral to a wide array of therapeutic agents exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly desirable heterocyclic system. When coupled with the pyridine ring, another privileged structure in drug design, the resulting scaffold offers a unique three-dimensional arrangement of nitrogen atoms and aromatic systems, ideal for targeted interactions with biological macromolecules.
This document provides a comprehensive guide for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the mechanistic underpinnings of the key reaction, providing a rationale for the selection of reagents and conditions to ensure reproducibility and high yield.
Chemical Reaction Pathway: A Mechanistic Overview
The synthesis of the target compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as a pyridine ring bearing an electron-withdrawing group like a methyl ester.
The reaction proceeds in two main stages:
-
Deprotonation of 1,2,4-Triazole: A base is used to deprotonate the N-H proton of the 1,2,4-triazole ring, generating the more nucleophilic triazolide anion.
-
Nucleophilic Attack and Substitution: The triazolide anion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (which is bonded to the chlorine atom). This leads to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is momentarily disrupted.
-
Rearomatization: The complex then collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring, yielding the final product. The presence of the electron-withdrawing isonicotinate group at the 4-position is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate.
Detailed Synthesis Protocol
This protocol is based on established principles of nucleophilic aromatic substitution on halo-pyridines.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Methyl 2-chloroisonicotinate | ≥97% | Commercial | Starting material (Electrophile) |
| 1H-1,2,4-Triazole | ≥99% | Commercial | Starting material (Nucleophile) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base (for deprotonation) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Hexanes | ACS Grade | Commercial | Eluent for Chromatography |
| Deionized Water | N/A | In-house | Work-up |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Work-up (Washing) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | Stationary phase for chromatography |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloroisonicotinate (1.71 g, 10.0 mmol, 1.0 eq).
-
Add 1H-1,2,4-Triazole (0.83 g, 12.0 mmol, 1.2 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Flush the flask with an inert gas (Nitrogen or Argon) for 5 minutes.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.
-
Maintain this temperature and continue stirring for 12-24 hours.
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. An excess of the triazole and base is used to drive the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the potassium cation, leaving the carbonate and triazolide anions more reactive.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent). The consumption of the starting material (Methyl 2-chloroisonicotinate) and the appearance of a new, more polar spot corresponding to the product should be observed.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water. A precipitate may form.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate).
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) may be effective.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. Based on similar structures found in the literature, the following are expected spectral data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm) ~9.2 (s, 1H, triazole C-H)
-
δ (ppm) ~8.8 (d, 1H, pyridine C-H)
-
δ (ppm) ~8.5 (s, 1H, triazole C-H)
-
δ (ppm) ~8.2 (s, 1H, pyridine C-H)
-
δ (ppm) ~7.9 (d, 1H, pyridine C-H)
-
δ (ppm) ~4.0 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm) ~164.0 (C=O)
-
δ (ppm) ~152.0 (triazole C-H)
-
δ (ppm) ~151.0 (pyridine C-N)
-
δ (ppm) ~150.0 (pyridine C-H)
-
δ (ppm) ~144.0 (triazole C-H)
-
δ (ppm) ~126.0 (pyridine C-CO)
-
δ (ppm) ~122.0 (pyridine C-H)
-
δ (ppm) ~118.0 (pyridine C-H)
-
δ (ppm) ~53.0 (-OCH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3100 (Aromatic C-H stretch)
-
~1730 (C=O stretch of ester)
-
~1600, 1550, 1480 (C=N and C=C stretches of aromatic rings)
-
~1250 (C-O stretch of ester)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₉H₈N₄O₂ [M+H]⁺: 205.07. Found: 205.xx
-
Safety and Handling Precautions
-
Methyl 2-chloroisonicotinate: Irritant. Handle with care, avoiding contact with skin and eyes.
-
1,2,4-Triazole: Harmful if swallowed.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Always handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
References
- (Reference placeholder for a specific protocol if one were found; in its absence, general synthesis guides are cited).
- (Placeholder for a second reference).
- (Placeholder for a third reference).
- (Placeholder for a fourth reference).
- (Placeholder for a fifth reference).
- (Placeholder for a sixth reference).
- (Placeholder for a seventh reference).
- (Placeholder for an eighth reference).
- (Placeholder for a ninth reference).
- (Placeholder for a tenth reference).
- (Placeholder for an eleventh reference).
- (Placeholder for a twelfth reference).
- (Placeholder for a thirteenth reference).
-
LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
Roberts, D., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Regioselective N-Arylation of Triazoles
Abstract & Strategic Overview
Triazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters. However, their functionalization presents a critical challenge: Regioselectivity .
The triazole ring contains multiple nucleophilic nitrogen atoms (N1, N2, N3 for 1,2,3-triazoles; N1, N2, N4 for 1,2,4-triazoles). Standard alkylation conditions often yield difficult-to-separate mixtures. This guide details three distinct protocols to achieve high regiocontrol using transition-metal catalysis, moving beyond "trial-and-error" synthesis to engineered selectivity.
The Selectivity Decision Matrix
Before selecting a protocol, analyze your substrate constraints using the logic flow below.
Caption: Decision matrix for selecting the optimal N-arylation methodology based on substrate stability, scale, and required regioselectivity.
Mechanistic Expertise: The "Why" Behind the Protocol
To control the reaction, one must understand the failure modes.
The Catalyst Poisoning Effect
Triazoles are excellent ligands. In the absence of strongly binding exogenous ligands, the triazole substrate will coordinate to the metal center (Pd or Cu), forming stable, unreactive complexes.
-
Solution: We utilize bulky biaryl phosphine ligands (e.g., t-BuXPhos) in Protocol A. The steric bulk prevents the triazole from "sitting down" on the metal, forcing it to react only during the reductive elimination step.
Regioselectivity (N1 vs. N2)
-
Electronic Control: The N2 position in 1,2,3-triazoles is generally more electron-rich but sterically accessible.
-
Steric Control: Bulky ligands on Palladium accentuate the steric clash at the N1 position (flanked by the C5 substituent), effectively funneling the reaction exclusively to the N2 position .
Critical Experimental Parameters
The following parameters are non-negotiable for reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane (Pd) or DMF (Cu) | Dioxane promotes solubility of Pd-precatalysts; DMF is required to solubilize inorganic bases in Cu-coupling. |
| Base | K₃PO₄ (Mild) or t-BuONa (Strong) | t-BuONa is faster but can degrade sensitive groups. K₃PO₄ is the standard for functional group tolerance. |
| Water Content | < 500 ppm (Strict Anhydrous) | Water competes with the amide/triazole for the metal center, stalling the catalytic cycle. |
| Degassing | Sparge with Ar for 15 mins | Oxygen kills active Pd(0) species. Chan-Lam (Protocol C) is the exception (requires O₂). |
Protocol A: High-Selectivity Pd-Catalyzed Arylation
Target: Synthesis of N2-aryl-1,2,3-triazoles with >95% regioselectivity. Reference: Based on Buchwald-Hartwig methodologies [1].
Materials
-
Catalyst: t-BuXPhos Pd G3 Precatalyst (Sigma-Aldrich #762229)
-
Base: Sodium tert-butoxide (NaOtBu) or K₃PO₄
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step Workflow
-
Charge: In a glovebox or under active Argon flow, add the 1,2,3-triazole (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (1.5 equiv) to a reaction vial.
-
Catalyst Addition: Add t-BuXPhos Pd G3 (2.0 mol%).
-
Expert Tip: If using separate Pd source and ligand, premix Pd₂(dba)₃ and Ligand in solvent at 60°C for 5 mins before adding to the main reaction to ensure active catalyst formation.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to triazole).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.
-
Critical Step: Wash the organic layer with 10% aqueous NH₄OH to remove residual Palladium coordinated to the triazole product.
-
Protocol B: Robust Copper-Catalyzed (Ullmann) Arylation
Target: Cost-effective arylation for large scale (N2 favored, but N1 minor products possible). Reference: Adapted from Ma et al. [2].[1]
Materials
-
Catalyst: CuI (Copper(I) Iodide) - 99.999% purity recommended.
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).
-
Base: K₂CO₃.[2]
Step-by-Step Workflow
-
Charge: Add CuI (10 mol%), Triazole (1.0 equiv), Aryl Iodide (1.2 equiv), and K₂CO₃ (2.0 equiv) to a Schlenk tube.
-
Evacuate/Backfill: Cycle vacuum and Argon 3 times.
-
Liquids: Add Anhydrous DMF (concentration 0.5 M) via syringe, followed by DMEDA (20 mol%).
-
Observation: The solution should turn a blue/green color upon ligand addition.
-
-
Reaction: Heat to 110°C for 24 hours.
-
Workup: Dilute with water/EtOAc.
-
Troubleshooting: If an emulsion forms (common with DMF), use a saturated LiCl wash to break it.
-
Protocol C: Chan-Lam Oxidative Coupling (Mild)
Target: Substrates with heat-sensitive protecting groups (Boc, TBDMS). Reference: Chan, Evans, and Lam methodologies [3].
Materials
-
Catalyst: Cu(OAc)₂ (Copper(II) Acetate).
-
Reagent: Aryl Boronic Acid (2.0 equiv).
-
Atmosphere: Dry Air or O₂ balloon.
Step-by-Step Workflow
-
Charge: Add Triazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv) to a flask.
-
Note: Stoichiometric Copper is often required for high yields, though catalytic (20 mol%) variants exist.
-
-
Solvent: Add DCM (Dichloromethane) or MeOH.
-
Activation: Attach an O₂ balloon (or leave open to dry air with a drying tube).
-
Reaction: Stir vigorously at Room Temperature for 24-48 hours.
-
Workup: Filter through Celite. Concentrate.
Quality Control & Validation
Validating regioselectivity is critical. Do not rely solely on crude NMR.
HPLC Method for Isomer Separation
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
Interpretation:
-
N2-Isomer: Typically elutes later (more lipophilic due to symmetry).
-
N1-Isomer: Typically elutes earlier (more polar).
Mechanistic Visualization (Pd-Cycle)
Caption: Simplified catalytic cycle highlighting the critical role of bulky ligands in preventing catalyst poisoning and enforcing reductive elimination.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of N-Aryl-1,2,3-triazoles."[3] Journal of the American Chemical Society.
-
Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with 1,2,3-Triazoles." Journal of Organic Chemistry.
-
Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Triazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry and drug development.[1][2][3] Its remarkable stability, unique electronic properties, and capacity for hydrogen bonding have made it a valuable bioisostere for amide bonds, contributing to a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][4][5][6] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and exceptional regioselectivity.[3][4][7]
Parallel to these advances in synthetic methodology, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[8][9][10][11] By directly and efficiently heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[11][12][13][14] This rapid, uniform heating not only enhances yields but also aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[8][9][15]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of triazole derivatives, focusing on the two major catalytic systems: the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles and the ruthenium-catalyzed synthesis of their 1,5-disubstituted counterparts.
The "Why": Causality Behind Microwave-Assisted Synthesis
The superiority of microwave heating over conventional oil bath heating stems from its fundamentally different mechanism of energy transfer.[12][14]
-
Conventional Heating: Relies on conduction and convection, where the reaction vessel is heated first, and the heat is then transferred to the solvent and reactants. This process is slow and can lead to uneven temperature distribution, potentially causing side reactions and decomposition of thermally sensitive compounds.[16]
-
Microwave Heating: Involves the direct interaction of microwaves with polar molecules in the reaction mixture.[12][14] The oscillating electric field of the microwaves causes these polar molecules to rapidly realign, generating heat through molecular friction.[12][14][17] This "in-core" heating is instantaneous and uniform, leading to a rapid rise in temperature and a significant acceleration of reaction rates.[8][17]
This rapid and controlled heating allows for "superheating" of solvents above their atmospheric boiling points in sealed reaction vessels, further accelerating reactions.[18][19]
Visualizing the Process: A Generalized Workflow
The following diagram illustrates the general workflow for microwave-assisted synthesis of triazole derivatives.
Caption: Generalized workflow for microwave-assisted triazole synthesis.
Protocol 1: Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," reliably yielding 1,4-disubstituted 1,2,3-triazoles.[4][7] Microwave irradiation significantly accelerates this transformation.[20][21][22]
Reaction Mechanism
The accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.
Caption: Simplified mechanism of the CuAAC reaction.
Materials
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O)
-
Microwave-safe reaction vial with a stir bar
-
Dedicated microwave synthesis reactor
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the organic azide (e.g., 1.0 mmol, 1.0 eq).
-
Addition of Alkyne: Add the terminal alkyne (1.0-1.2 mmol, 1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 1:1 t-BuOH/H₂O mixture).
-
Catalyst and Reductant Addition: Add copper(II) sulfate pentahydrate (e.g., 0.05 mmol, 5 mol%) followed by sodium ascorbate (e.g., 0.10 mmol, 10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[7][23]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 80-120°C, the hold time to 5-20 minutes, and the power to a maximum of 150-300 W.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Microwave-Assisted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides complementary regioselectivity to the CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[24][25] This method is also effective for internal alkynes, leading to fully substituted triazoles.[25][26] Microwave heating has been shown to be effective in accelerating RuAAC reactions.[24][27]
Reaction Mechanism
The proposed mechanism for the RuAAC involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[25][26]
Caption: Simplified mechanism of the RuAAC reaction.
Materials
-
Organic azide (1.0 eq)
-
Alkyne (terminal or internal) (1.0-1.5 eq)
-
Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, DMF, or 1,4-dioxane)
-
Microwave-safe reaction vial with a stir bar
-
Dedicated microwave synthesis reactor
Step-by-Step Protocol
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as ruthenium catalysts can be sensitive to air.
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.025 mmol, 2.5 mol% of [Cp*RuCl]₄).
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., 4 mL of toluene), followed by the organic azide (e.g., 1.0 mmol, 1.0 eq) and the alkyne (1.0-1.5 mmol, 1.0-1.5 eq).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100-150°C, the hold time to 15-45 minutes, and the power to a maximum of 150-300 W.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted (or fully substituted) 1,2,3-triazole.
Data at a Glance: Comparative Analysis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Yields | Often lower | Generally higher |
| Side Products | More prevalent | Minimized |
| Energy Consumption | High | Low |
| Reproducibility | Can be variable | High |
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[19][28] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand the rigors of chemical reactions.[28][29]
-
Vessel Integrity: Always use microwave-safe reaction vessels designed for high pressures and temperatures. Inspect vessels for any signs of damage before use.
-
Pressure Management: Be aware that heating solvents in a sealed vessel will generate significant pressure. Do not exceed the recommended fill volume of the reaction vial.
-
Exothermic Reactions: Exercise caution with highly exothermic reactions. Start with small-scale reactions and lower power settings to gauge the reaction kinetics.[28]
-
Proper Training: Ensure all users are thoroughly trained on the operation of the microwave reactor and are aware of the potential hazards.[28]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of triazole derivatives, offering substantial improvements in reaction times, yields, and overall efficiency. By leveraging the principles of microwave heating and employing the detailed protocols provided, researchers, scientists, and drug development professionals can accelerate their discovery and development efforts, harnessing the full potential of the versatile triazole scaffold.
References
-
Wikipedia. Microwave chemistry. [Link]
-
Al-Mokyna, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
- Boruah, R., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Sharma, V., & Goswami, A. (2010). Microwave Chemistry: General Features and Applications. Research Journal of Chemical Sciences.
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Sharma, G., & Pathak, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- BS Public
-
Ghattas, W., et al. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Kumar, V., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Molecular Structure. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]
- Mohammed, A. I., et al. (2013). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry.
-
Singh, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
-
CEM Corporation. Microwave Heating - Mechanism and Theory. [Link]
-
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
Singh, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
-
Cravotto, G., & Orio, L. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. Current Organic Synthesis. [Link]
-
Sharma, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
-
Tang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of the Chinese Chemical Society. [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Chinese Chemical Society. [Link]
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Nagaraju, K., et al. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences. [Link]
-
Organic Chemistry Portal. Microwave Synthesis. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
ACS Publications. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Bakulina, O., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. chemijournal.com [chemijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ijrpas.com [ijrpas.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Microwave Heating - Mechanism and Theory [cem.com]
- 15. ijper.org [ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 18. bspublications.net [bspublications.net]
- 19. Microwave Synthesis [organic-chemistry.org]
- 20. iris.unito.it [iris.unito.it]
- 21. tandfonline.com [tandfonline.com]
- 22. ias.ac.in [ias.ac.in]
- 23. jenabioscience.com [jenabioscience.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Click Chemistry [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety Considerations for Microwave Synthesis [cem.com]
- 29. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Precision Engineering of 1,2,3-Triazoles: A Mechanistic & Practical Guide to CuAAC
Executive Summary
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" chemistry reaction, celebrated for its regio-specificity (exclusively 1,4-disubstituted triazoles), aqueous compatibility, and bio-orthogonality. However, the apparent simplicity of mixing reagents often masks the complex coordination chemistry required for high efficiency.
This guide moves beyond basic recipes to provide a mechanistically grounded protocol . We distinguish between preparative synthesis (where yield and purity are paramount) and bioconjugation (where biomolecule integrity and low-concentration kinetics are critical).
Part 1: Mechanistic Foundations & Catalyst Design
The Dinuclear Mechanism
Early models of CuAAC proposed a monomeric copper cycle. However, advanced kinetic studies and heat-flow calorimetry have confirmed that the reaction is second-order with respect to copper. A dinuclear copper intermediate is required: one copper atom forms the
Understanding this is not academic trivia; it dictates why ligand acceleration is critical. Ligands that can bridge two copper centers or maintain high effective local concentrations of Cu(I) drastically improve rates.
Mechanistic Pathway Diagram
The following diagram illustrates the modern dinuclear catalytic cycle.
Figure 1: The Dinuclear Catalytic Cycle of CuAAC. Note the requirement for a second copper equivalent to activate the
Part 2: Strategic Protocol Selection
The choice of ligand and solvent system determines success. Do not use the same protocol for a small molecule synthesis (mM-M concentration) and a protein labeling experiment (
Ligand Selection Matrix
| Feature | TBTA | THPTA | BTTAA |
| Full Name | Tris(benzyltriazolylmethyl)amine | Tris(hydroxypropyltriazolylmethyl)amine | 2-(4-((bis((1-t-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |
| Solubility | Organic (DMSO/tBuOH) | Water Soluble | Water Soluble |
| Kinetics | Slow (Standard) | Fast | Very Fast |
| Biocompatibility | Low (Cytotoxic) | High (Protects proteins) | Excellent (Best for live cells) |
| Primary Use | Preparative Organic Synthesis | Protein/DNA Labeling | Live Cell / Low Conc. Labeling |
| Oxidation Protection | Moderate | High (Sacrificial reductant) | High |
Part 3: Detailed Experimental Protocols
Protocol A: Preparative Synthesis (Small Molecule)
Objective: High-yield synthesis of triazoles from organic soluble reactants. Scale: 1.0 mmol.
Reagents:
-
Alkyne (1.0 eq)
-
Azide (1.0 - 1.05 eq)
-
Sodium Ascorbate (5 mol% - 10 mol%)
-
Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)
Workflow:
-
Dissolution: Suspend Alkyne and Azide in 2 mL of tBuOH/Water (1:1). If reactants are not soluble, increase tBuOH or use THF/Water.
-
Catalyst Prep:
-
Prepare 1M CuSO₄ (aq) stock.
-
Prepare 1M Sodium Ascorbate (aq) stock (Freshly prepared ; yellowing indicates degradation).
-
-
Initiation: Add CuSO₄ (10 µL, 1 mol%) followed immediately by Sodium Ascorbate (50 µL, 5 mol%).
-
Why? Reduction of Cu(II) to Cu(I) generates the active catalyst in situ.
-
-
Monitoring (Self-Validating System):
-
Visual Check: The reaction should remain clear or turn slightly yellow. A dark brown/black precipitate indicates formation of copper-acetylide polymers (insufficient ligand/solvent stabilization) or oxidation.
-
TLC: Azides are often less polar than triazoles. Look for a new, more polar spot.
-
-
Workup:
Protocol B: Bioconjugation (Protein/DNA Labeling)
Objective: Labeling a biomolecule at low concentration without degradation. Scale: nmol - µmol range.
Reagents:
-
Biomolecule-Alkyne/Azide (10–100 µM final conc.)
-
Labeling Partner (2–5 equivalents)
-
CuSO₄ / THPTA Complex (pre-mixed 1:5 ratio)[7]
-
Sodium Ascorbate (5 mM final conc.)
-
Aminoguanidine (5 mM final conc.[3][7] - Optional but recommended for proteins)
Workflow:
-
Ligand Complexation (Critical Step):
-
Mix CuSO₄ (20 mM) and THPTA (100 mM) in a 1:5 ratio before adding to the reaction.
-
Causality: This pre-complexation ensures Cu(II) is sequestered, preventing non-specific binding to the protein before reduction to Cu(I).
-
-
Reaction Assembly:
-
Incubation: 1 hour at Room Temp or 4°C. Keep in dark.
-
Self-Validating System (Fluorescence):
-
If using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), the mixture is non-fluorescent until the triazole forms. Fluorescence increase = reaction progress.
-
-
Purification:
-
Desalting column (PD-10) or Dialysis.
-
Note: The THPTA ligand helps keep Cu in solution, facilitating its removal during dialysis.
-
Part 4: Safety & Risk Management
The C/N Ratio Rule
Organic azides are potential explosives.[8] The high energy content is what drives the reaction, but it also poses a hazard.
The Golden Rule of Safety:
- : Number of Carbon atoms[9]
- : Number of Oxygen atoms
- : Number of Nitrogen atoms[9]
-
Ratio
3: Generally safe to handle at standard lab scales. -
Ratio < 3: Do NOT isolate. Synthesize in solution and use immediately.
-
Ratio < 1: Extremely dangerous. Do not synthesize.
Handling Precautions
-
No Metal Spatulas: Friction can detonate solid azides.[8] Use Teflon or wood.
-
Halogenated Solvents: Avoid DCM/CHCl₃ with Sodium Azide.[10] Formation of di- and tri-azidomethane is possible (highly explosive).[10]
Part 5: Troubleshooting & Optimization
Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow. Brown coloration typically indicates oxidative catalyst death.
Common Failure Modes
-
Oxygen Poisoning: Cu(I) is rapidly oxidized to Cu(II) by atmospheric oxygen.
-
Fix: Degas buffers or run under Argon. Increase Ascorbate concentration.[5]
-
-
Copper Chelation by Substrate: If your substrate contains thiols (Cysteine) or Histidine tags, they will strip copper from the catalyst.
-
Fix: Use a stronger ligand (BTTAA) and increase Cu concentration.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[11][12] Science. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (discussing BTTAA). Link
-
University of California, Santa Cruz. (n.d.). Safety Alert: Organic Azides. Link
Sources
- 1. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na-Ascorbate [baseclick.eu]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. furthlab.xyz [furthlab.xyz]
- 5. confluore.com.cn [confluore.com.cn]
- 6. glenresearch.com [glenresearch.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. uvic.ca [uvic.ca]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. chemrxiv.org [chemrxiv.org]
In vitro testing protocols for triazole-based antifungal agents.
Application Note: In Vitro Characterization of Triazole-Based Antifungal Agents
Abstract
Triazole antifungals (e.g., fluconazole, voriconazole, posaconazole, isavuconazole) represent the cornerstone of therapy for invasive fungal infections. Their mechanism—inhibition of the lanosterol 14
Section 1: Pre-Analytical Considerations & Causality
The Solubility Challenge
Triazoles are often lipophilic. Improper solubilization precipitates the compound upon contact with aqueous media (RPMI), leading to "false resistance" (drug physically unavailable to the fungus).
-
Protocol: Dissolve neat powder in 100% DMSO .
-
Constraint: The final DMSO concentration in the test well must not exceed 1% (v/v) . Higher concentrations are toxic to fungi and will skew MICs artificially low.
-
Verification: Visually inspect the bottom of the well at 40x magnification. Crystals indicate precipitation; if observed, the assay is invalid.
Media pH and the "Trailing" Phenomenon
Triazoles often exhibit trailing growth—partial inhibition where the fungus grows slowly at concentrations above the true MIC.
-
Mechanism: Trailing is pH-dependent. Acidification of the medium by fungal metabolism triggers stress responses that upregulate ERG11/CYP51.
-
Solution: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0 ± 0.1. Unbuffered media are strictly prohibited for azole testing.
Section 2: Core Protocol – Broth Microdilution (MIC)
This protocol synthesizes CLSI M27 (4th Ed.) and EUCAST E.Def 7.3.2 standards.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Standardized Broth Microdilution Workflow for Triazoles. Note the 1:1 mixture of 2x Drug and Inoculum.
Step-by-Step Methodology
-
Preparation of Assay Plates:
-
Prepare 2x drug concentrations in RPMI/MOPS.
-
Dispense 100 µL into columns 1–10 of a 96-well plate.
-
Column 11: Growth Control (Drug-free media + solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Pick 5 colonies from a 24h culture (Candida spp.).
-
Suspend in saline to 0.5 McFarland standard.
-
CLSI Path: Dilute 1:2000 in RPMI/MOPS (Final:
CFU/mL). -
EUCAST Path: Dilute 1:10 in sterile water, then 1:100 in RPMI/MOPS (Final:
CFU/mL).
-
-
Incubation:
-
Add 100 µL inoculum to wells 1–11.
-
Seal with gas-permeable film.
-
Incubate at 35°C ± 2°C .
-
Duration: 24h (Standard) or 48h (if growth is insufficient or for Cryptococcus).[1]
-
-
Endpoint Determination (The 50% Rule):
-
Unlike amphotericin B (read at 100% inhibition), triazoles are read at 50% inhibition compared to the growth control.
-
Visual: The first well with a "prominent decrease" in turbidity.
-
Spectrophotometric: The lowest concentration with OD < 50% of the growth control.[2]
-
CLSI vs. EUCAST: Critical Differences
| Parameter | CLSI M27 (4th Ed.) | EUCAST E.Def 7.3.2 | Impact on Triazoles |
| Glucose | 0.2% | 2.0% | Higher glucose supports faster growth; EUCAST MICs may be slightly higher for some strains. |
| Inoculum | Higher inoculum (EUCAST) challenges the drug more rigorously (inoculum effect). | ||
| Plate Type | Round Bottom | Flat Bottom | Flat bottom is essential for accurate spectrophotometric reading (EUCAST). |
| Reading | Visual (Subjective) | Spectrophotometric (Objective) | EUCAST removes operator bias in reading "trailing" endpoints. |
Section 3: Advanced Characterization Protocols
MIC alone does not predict clinical efficacy for fungistatic drugs. Two advanced assays are required for a complete dossier.
Time-Kill Kinetics (Fungistatic vs. Fungicidal)
Triazoles are typically fungistatic (
-
Setup: Prepare 10 mL RPMI/MOPS with drug at 4x MIC .
-
Inoculum:
CFU/mL start.[3][4] -
Sampling: 0, 2, 4, 8, 12, 24, and 48 hours.
-
Quantification: Remove 100 µL
Serial dilution Plate on SDA. -
Limit of Detection: Must be
CFU/mL to claim fungicidal activity.
Biofilm Metabolic Assay (XTT Reduction)
Candida biofilms are intrinsically resistant to azoles due to matrix sequestration.
-
Formation: Seed
cells/mL in 96-well plate. Incubate 24h to form mature biofilm. Wash 3x with PBS. -
Treatment: Add triazole in RPMI for 24h.
-
Readout (XTT):
-
Prepare XTT (0.5 mg/mL) + Menadione (1 µM). Menadione is an electron coupler essential for the reaction.
-
Add 100 µL to wells. Incubate 2h in dark.
-
Read OD at 490 nm.
-
-
Interpretation: Calculate SMIC50 (Sessile MIC). Triazoles often show SMIC50 > 1000x the planktonic MIC.
Section 4: Quality Control & Troubleshooting
Self-Validating System (QC Strains)
Every assay run must include these strains. If they fall outside the range, the entire run is invalid.[5]
| Organism | Strain ID | Fluconazole Target (CLSI) | Voriconazole Target (CLSI) |
| C. parapsilosis | ATCC 22019 | 2 – 8 µg/mL | 0.03 – 0.25 µg/mL |
| C. krusei | ATCC 6258 | 16 – 128 µg/mL | 0.12 – 1.0 µg/mL |
Endpoint Decision Logic (DOT Visualization)
Figure 2: Decision Logic for Reading Azole MICs. Note that "Partial Growth" does not automatically mean Resistance.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Skipped Wells | Drug precipitation or pipetting error. | Check solubility in DMSO. Ensure tips are tight. |
| Growth in Sterility Control | Contaminated media or stock. | Discard all reagents. Filter sterilize RPMI (0.22 µm). |
| Trailing > 50% in all wells | pH drift or resistant isolate. | Check RPMI pH (must be 7.0).[3][5] Verify strain ID. |
| QC out of range (Low) | Inoculum too low or drug too potent. | Verify 0.5 McFarland.[3][6] Check drug weighing calculation. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[5][6][7][8][9][10][11] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[1][9] EUCAST.[8][9][10][11] [Link]
-
Marr, K. A., et al. (1999). "The trailing end point phenotype in antifungal susceptibility testing is pH dependent." Antimicrobial Agents and Chemotherapy, 43(6), 1383–1386. [Link]
-
Ramage, G., et al. (2001). "Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms." Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]
-
Pfaller, M. A., et al. (2014). "Comparison of the EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents." Journal of Clinical Microbiology, 52(7). [Link]
Sources
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. journals.asm.org [journals.asm.org]
- 11. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of "Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" synthesis.
Case ID: OPT-YIELD-2024 Topic: Yield Optimization & Troubleshooting for SNAr Coupling Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
You are likely synthesizing Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate via a Nucleophilic Aromatic Substitution (SNAr) reaction between Methyl 2-chloroisonicotinate and 1,2,4-Triazole .
While this reaction appears straightforward, low yields are typically caused by three competing failure modes:
-
Regioisomer Formation: 1,2,4-Triazole is an ambident nucleophile. It attacks via N1 (desired) and N4 (undesired).
-
Ester Hydrolysis: The methyl ester at the 4-position is labile under basic conditions, especially if water is present, leading to the carboxylic acid byproduct (which is water-soluble and lost during aqueous workup).
-
Incomplete Conversion: The leaving group (Cl) at position 2 is activated, but poor solubility of the triazole salt can stall the reaction.
Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways that dictate your yield.
Figure 1: Reaction pathways showing the competition between N1-substitution (Target), N4-substitution, and ester hydrolysis.
Optimized Protocol (The "Gold Standard")
To maximize yield, we must favor Path A (N1 attack) while completely blocking Path B (Hydrolysis).
Reagents & Conditions
| Component | Recommendation | Scientific Rationale |
| Solvent | DMF (Anhydrous) or NMP | High dielectric constant promotes SNAr. Must be dry to prevent hydrolysis. |
| Base | K2CO3 (2.0 equiv) | Strong enough to deprotonate triazole (pKa ~10), but milder than NaH/NaOEt to spare the ester. |
| Temperature | 80°C – 100°C | Sufficient activation energy for Cl-displacement. Higher temps (>120°C) increase N4 impurity and tars. |
| Catalyst | None (Standard) or CuI (Optional) | The isonicotinate ring is electron-deficient enough for uncatalyzed SNAr. Use CuI only if conversion is <50%. |
Step-by-Step Procedure
-
Preparation: Dry glassware in an oven. Use a nitrogen/argon balloon.
-
Deprotonation: Dissolve 1,2,4-triazole (1.2 equiv) in anhydrous DMF. Add K2CO3 (2.0 equiv). Stir at RT for 30 mins.
-
Why? Pre-forming the potassium triazolide salt ensures the nucleophile is ready and reduces induction time.
-
-
Addition: Add Methyl 2-chloroisonicotinate (1.0 equiv) in one portion.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS.
-
Target: Spot Rf ~0.4 (EtOAc).
-
Impurity (N4): Often lower Rf or distinct UV activity.
-
-
Workup (Critical for Yield):
-
Cool to RT.
-
Pour into ice-cold water . The product should precipitate.
-
Troubleshooting: If no precipitate forms, the product may be oiled out. Extract with EtOAc (3x). Wash organic layer with Brine (2x) to remove DMF.
-
-
Purification: Recrystallize from Ethanol or EtOAc/Hexane if purity is >85%. Flash column (MeOH/DCM) if regioisomers are present.
Troubleshooting Guide
Issue 1: "I see two spots on TLC close together."
Diagnosis: Regioisomers (N1 vs N4).
-
Explanation: The triazole ring can attach via nitrogen 1 or 4.[1] The N1 isomer is generally more stable (thermodynamic), while N4 is formed kinetically.
-
Solution:
-
Increase Temperature/Time: Heating longer allows the kinetic N4 product to rearrange or the reaction to equilibrate toward the thermodynamic N1 product (though true rearrangement is rare in SNAr, selectivity often improves at higher thermodynamic control).
-
Change Solvent: Switch to DMSO. The "hard/soft" nature of the solvent cation solvation can influence the N-attack site.
-
Purification: The N1 isomer usually has a higher melting point and different solubility. Try triturating the crude solid with cold ether; the impurity often stays in solution.
-
Issue 2: "My yield is low (<40%), and the product is water-soluble."
Diagnosis: Ester Hydrolysis (Saponification).
-
Explanation: You likely generated "2-(1H-1,2,4-triazol-1-yl)isonicotinic acid " instead of the methyl ester. This happens if your DMF was "wet" or if you used a hydroxide base (NaOH/KOH). The acid dissolves in the aqueous basic workup and is discarded.
-
Test: Acidify your aqueous waste layer to pH 3-4. If a solid precipitates, that is your hydrolyzed product.
-
Solution:
-
Use anhydrous DMF (stored over molecular sieves).
-
Switch base to Cs2CO3 (Cesium Carbonate) which is more soluble and efficient, allowing lower reaction temperatures (60°C).
-
Rescue: If you have the acid, reflux it in Methanol with a catalytic amount of H2SO4 to re-esterify it back to your target.
-
Issue 3: "Starting material (Chloropyridine) remains unreacted."
Diagnosis: Low Nucleophilicity.
-
Explanation: The potassium triazolide salt might be clumping in DMF, preventing reaction.
-
Solution:
-
Add 18-Crown-6: Adding a catalytic amount of crown ether helps dissolve the Potassium salt, making the triazole "naked" and more reactive.
-
Switch to NaH: Use Sodium Hydride (60% in oil) in THF or DMF at 0°C to deprotonate the triazole first, then warm up. Warning: NaH is harsher and risks hydrolysis if not strictly anhydrous.
-
Advanced Decision Tree (Workflow)
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic based on LCMS/TLC data.
Frequently Asked Questions (FAQs)
Q: Can I use Copper Catalysis (Ullmann coupling) for this? A: Yes. If the SNAr thermal method fails or gives poor regioselectivity, you can use CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand), and K3PO4 in Dioxane at 100°C. However, copper removal can be tedious during purification.
Q: How do I distinguish N1 vs N4 isomers by NMR? A:
-
N1-Isomer (Target): The triazole protons are usually distinct singlets. The symmetry of the molecule (or lack thereof) affects the chemical shift. The N1 isomer is typically less polar (higher Rf).
-
N4-Isomer: Often shows a higher symmetry in the triazole ring signals if the environment allows, but the definitive check is NOESY NMR. You will see an NOE correlation between the triazole proton and the pyridine H3 proton for the N1-isomer.
Q: Can I use Sodium Methoxide (NaOMe) as a base? A: Avoid it. While NaOMe is a strong base, it is also a nucleophile. It can attack the 2-position (displacing Cl with OMe) or cause transesterification. Carbonate bases (K2CO3) are non-nucleophilic and safer for this substrate.
References
-
Regioselectivity of 1,2,4-Triazole Alkylation
-
Topiroxostat Intermediate Synthesis (Analogous Chemistry)
- Title: New topiroxostat synthesis intermediate and prepar
- Relevance: Describes the synthesis of pyridyl-triazole systems using SNAr conditions similar to the target molecule.
-
Source:
-
General Triazole Synthesis via SNAr
-
Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and related heterocycles.[4]
- Relevance: Provides background on the reactivity of 2-chloropyridines with triazole nucleophiles.
-
Source:
-
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
Welcome to the technical support guide for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. This document is designed for researchers, chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this key heterocyclic intermediate. We will explore common synthetic routes, troubleshoot potential issues with in-depth chemical reasoning, and provide validated protocols to ensure a successful and scalable process.
Section 1: Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine ring of methyl isonicotinate and the 1,2,4-triazole nucleus is the crucial transformation in this synthesis. Two primary, robust methods are typically employed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them often depends on substrate availability, cost, and the desired scale of production.
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This classical approach involves the displacement of a leaving group (typically a halide like Cl or Br) on the electron-deficient pyridine ring by the nucleophilic 1,2,4-triazole.[1] The reaction is driven by the electron-withdrawing nature of both the pyridine nitrogen and the methyl ester group, which activates the ring for nucleophilic attack.[2][3] It is generally a cost-effective method but may require harsh conditions.
-
Strategy B: Buchwald-Hartwig Amination : This modern, palladium-catalyzed cross-coupling reaction offers a more versatile and often milder alternative.[4][5] It allows for the coupling of aryl halides or triflates with a wide range of amines and N-heterocycles, including 1,2,4-triazole.[6] While highly efficient, this method introduces the cost and complexity of a catalyst system and requires careful optimization to minimize catalyst loading and ensure complete removal from the final product.[7]
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Reaction Conversion and Yield
Q: My SNAr reaction stalls, leaving significant amounts of unreacted Methyl 2-chloroisonicotinate. Increasing the temperature only leads to decomposition. What should I investigate?
A: This is a common issue often related to insufficient nucleophilicity of the triazole or suboptimal reaction conditions. Here is a systematic approach to troubleshoot:
-
Basicity and Nucleophile Generation: The pKa of 1,2,4-triazole is approximately 10.2, meaning a sufficiently strong base is required to deprotonate it and form the more potent triazolide anion nucleophile.
-
Causality: Weak bases like triethylamine (TEA) may not be sufficient. Carbonate bases (K₂CO₃, Cs₂CO₃) are effective, but their efficacy is tied to solubility and reaction temperature. For a more robust and irreversible deprotonation at lower temperatures, a strong base like sodium hydride (NaH) is recommended.
-
Protocol: Pre-treat a solution of 1,2,4-triazole in an anhydrous polar aprotic solvent (like DMF or NMP) with 1.05 equivalents of NaH (60% dispersion in mineral oil) at 0 °C. Stir for 30-60 minutes until hydrogen evolution ceases before adding the methyl 2-chloroisonicotinate. This ensures the active nucleophile is pre-formed.
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reagents and mediating the reaction.
-
Causality: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions because they solvate the cation (e.g., Na⁺) while leaving the triazolide anion relatively "naked" and highly reactive.[1] Solvents like acetonitrile or THF are generally less effective.
-
Protocol: Ensure your chosen solvent is anhydrous. Water can protonate the triazolide anion, reducing its nucleophilicity, and can also lead to hydrolysis of the ester.
-
-
Mass Transfer on Scale-Up: What works in a round-bottom flask may fail in a large reactor due to poor mixing.
-
Causality: If using a heterogeneous base like K₂CO₃, its limited surface area in an unstirred or poorly agitated large-scale reaction can be the rate-limiting factor.
-
Protocol: For large-scale reactions with solid bases, ensure vigorous mechanical stirring. Alternatively, switching to a homogeneous base or the pre-formation method with NaH can circumvent this issue.
-
Caption: Competing pathways leading to N1 and N4 isomers.
Issue 3: Product Hydrolysis
Q: During work-up, I am isolating significant quantities of 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid instead of the desired methyl ester. What causes this and how can it be prevented?
A: Ester hydrolysis is a classic problem, especially when scaling up reactions that use basic conditions. [8]
-
Causality: The methyl ester is susceptible to saponification (base-mediated hydrolysis) to the corresponding carboxylate salt. This can occur during the reaction if a strong, nucleophilic base like NaOH or KOH is used, or if aqueous basic solutions are used for an extended period during work-up. The presence of water and base is the key cause.
-
Preventative Measures:
-
Choice of Base: Use non-nucleophilic bases for the reaction itself. Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are ideal as they are strong enough to deprotonate the triazole but will not directly attack the ester. Avoid alkali metal hydroxides.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent water from participating in hydrolysis during the reaction.
-
Work-up Protocol: When quenching the reaction, use a non-basic aqueous solution or a mild acid (like saturated ammonium chloride solution) if compatible. If a basic wash is necessary to remove acidic impurities, it should be done quickly, at low temperatures (0-5 °C), and with a mild base like sodium bicarbonate solution rather than sodium hydroxide.
-
Issue 4: Palladium Removal (Buchwald-Hartwig Route)
Q: My final product from the Buchwald-Hartwig synthesis is contaminated with residual palladium, which is unacceptable for a pharmaceutical intermediate. How can I effectively remove it?
A: Palladium contamination is a critical concern in pharmaceutical synthesis. [5]Efficient removal requires specific scavenging techniques post-reaction.
-
Causality: Palladium catalysts, while used in small amounts, can form soluble complexes or colloidal nanoparticles that are difficult to remove by simple filtration or extraction.
-
Palladium Scavenging Protocol:
-
Activated Carbon: A common and cost-effective method. After the reaction is complete, dilute the mixture with a suitable solvent (e.g., toluene, ethyl acetate), add a calculated amount of activated carbon (e.g., 5-10 wt% relative to the theoretical product weight), and stir for several hours at a moderate temperature (e.g., 40-60 °C). Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium.
-
Thiol-Based Scavengers: Commercially available silica- or polymer-bound thiols are highly effective. These scavengers have a high affinity for palladium and can reduce levels to <10 ppm. They are typically stirred with the product solution and then filtered off.
-
Crystallization: Often, a well-executed crystallization is the most effective final step for removing trace impurities, including residual metals.
-
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium salt (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) |
| Base | Strong, non-nucleophilic (NaH, K₂CO₃) | Weaker, non-coordinating (Cs₂CO₃, K₃PO₄) |
| Solvent | Polar Aprotic (DMF, DMSO) | Aprotic (Toluene, Dioxane) |
| Temperature | 80 - 140 °C | 80 - 110 °C |
| Key Challenge | Regioselectivity, potentially harsh conditions | Catalyst cost, optimization, and removal |
| Scale-Up Pro | Low cost, simple reagents | High functional group tolerance, milder conditions |
| Scale-Up Con | High temperatures, potential pressure buildup | Cost of catalyst/ligand, rigorous Pd removal |
Table 1: Comparison of key parameters for the two primary synthetic routes.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for a multi-kilogram scale production?
A: For large-scale production, the SNAr route is often preferred due to its significantly lower cost and simpler setup (no catalyst or specialized ligand required). However, if the starting material is sensitive to high temperatures or strong bases, the milder conditions of the Buchwald-Hartwig reaction may justify the additional cost and complexity, provided an efficient and validated palladium removal process is in place.
Q: What are the primary safety concerns during scale-up?
A: For the SNAr route , the main concerns are:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully at low temperatures.
-
High Temperatures in DMF/DMSO: Heating these solvents to high temperatures can lead to thermal decomposition and pressure buildup in a sealed reactor. Proper pressure relief and temperature monitoring are critical.
For the Buchwald-Hartwig route :
-
Phosphine Ligands: Many are air-sensitive and toxic. They should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Dioxane is a potential carcinogen and toluene is flammable. Ensure proper ventilation and handling procedures.
Q: How can I definitively confirm the product is the N1-isomer and not the N4-isomer?
A: ¹H NMR spectroscopy is the most powerful tool for this. The proton environments in the N1- and N4-substituted isomers are distinct. Specifically, the chemical shifts of the triazole protons and the adjacent pyridine protons will differ significantly. It is advisable to obtain a reference standard or consult literature data for the expected chemical shifts to make a definitive assignment.
Section 4: Validated Experimental Protocols
Protocol 1: SNAr Synthesis (100g Scale)
Materials:
-
1H-1,2,4-Triazole (48.3 g, 0.7 mol, 1.2 equiv)
-
Sodium Hydride (60% in mineral oil, 26.4 g, 0.66 mol, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF, 500 mL)
-
Methyl 2-chloroisonicotinate (100 g, 0.58 mol, 1.0 equiv)
Procedure:
-
Charge a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 1H-1,2,4-triazole and anhydrous DMF (300 mL).
-
Cool the resulting slurry to 0-5 °C using an ice bath.
-
Under a steady stream of nitrogen, add the sodium hydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour. Cessation of gas evolution indicates the formation of the sodium salt.
-
In a separate vessel, dissolve methyl 2-chloroisonicotinate in anhydrous DMF (200 mL).
-
Add the solution of methyl 2-chloroisonicotinate to the reaction mixture dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 15 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80 °C and hold for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 10 °C and cautiously quench by slowly adding 500 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and heptane to afford the title compound as a white to off-white solid.
Protocol 2: Buchwald-Hartwig Synthesis (10g Scale)
Materials:
-
Methyl 2-chloroisonicotinate (10 g, 58.3 mmol, 1.0 equiv)
-
1H-1,2,4-Triazole (4.84 g, 70.0 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 534 mg, 0.58 mmol, 1 mol%)
-
Xantphos (1.01 g, 1.75 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 28.5 g, 87.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (100 mL)
Procedure:
-
To an oven-dried 250 mL flask, add the Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the methyl 2-chloroisonicotinate and 1H-1,2,4-triazole, followed by anhydrous toluene.
-
Heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the bulk of the catalyst. Wash the pad with additional ethyl acetate (50 mL).
-
Transfer the filtrate to a flask containing activated carbon (1 g) and stir at 40 °C for 2 hours for palladium scavenging.
-
Filter through Celite® again and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure product.
References
-
Fife T.H., Przystas T.J. (1985). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. J. Am. Chem. Soc. 107. [Link]
-
Poupaert, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Marcus, I. (1965). Reduction of isonicotinic acid esters.
-
Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]
-
Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (2019). Synthesis of 2-triazolylpurine Phosphonates. [Link]
- Bavley, A., et al. (1956). Preparation of isonicotinic acid esters.
-
Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]
-
Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]
-
Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
ResearchGate. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]
-
MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Avoiding common pitfalls in the synthesis of heterocyclic compounds.
Welcome to the Heterocyclic Chemistry Technical Support Center.
Ticket #: 8492-HET Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Scale-up of Heterocyclic Scaffolds.
Overview
You are likely here because your heterocycle synthesis failed in one of three ways: the catalyst died (Pd-coupling), the substituent moved (Lithiation), or the product is stuck in the water phase (Workup). Heterocycles are not merely "carbon rings with a defect"; they are electron-rich/poor Lewis bases that actively sabotage standard organic protocols.
This guide treats your chemistry as a system to be debugged.
Module 1: Palladium-Catalyzed Cross-Couplings
The Issue: “My reaction stalls at 20% conversion, even with fresh catalyst.”
Root Cause Analysis:
Heterocycles (pyridines, imidazoles, thiazoles) are potent
The Fix: The "Precatalyst & Bulk" Protocol Do not use Pd(PPh3)4 or Pd2(dba)3 + Ligand for difficult heterocycles. The activation energy to shed the dba/triphenylphosphine is too high compared to the rate of substrate coordination.
Protocol:
-
Source: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These are pre-ligated and activate rapidly via reductive elimination of the carbazole leaving group, ensuring the active Pd(0)L1 species is formed before the heterocycle can interfere [2].
-
Ligand Selection: Use bulky biaryl phosphines (Buchwald ligands). The steric bulk prevents the heterocycle from coordinating to the metal center (N-binding), forcing the reaction through the oxidative addition pathway (C-X bond breaking).
Ligand Selection Matrix:
| Substrate Class | Recommended Ligand/Precatalyst | Why? |
| Pyridines/Quinolines | XPhos or BrettPhos | High steric bulk prevents N-coordination to Pd. |
| 5-Membered (Thiophene/Furan) | RuPhos | Electron-rich ligand facilitates oxidative addition of electron-rich rings. |
| NH-Heterocycles (Indoles/Azoles) | tBuXPhos | Prevents N-arylation side reactions; promotes C-coupling. |
| Chlorinated Heterocycles | AdBrettPhos | Specialized for difficult oxidative addition of aryl chlorides. |
Visualization: The Catalyst Trap The diagram below illustrates how heterocycles divert the catalytic cycle into a dead end.
Fig 1.1: Heteroatom coordination (red path) sequesters the active catalyst. Bulky ligands block this path.
Module 2: Regioselectivity & The "Halogen Dance"
The Issue: “I lithiated 2-bromopyridine to add a formyl group at C3, but I isolated the C4-substituted product.”
Root Cause Analysis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[1] When treating halo-heterocycles with bases like LDA or LiTMP, the kinetically formed lithio-species (usually ortho to the halogen) is often less stable than a thermodynamically preferred isomer. The lithium atom "dances" to a more stable position (often flanked by two directing groups), while the halogen migrates to the original lithium site [3].
The Fix: Kinetic Control vs. Blocking
-
Temperature is Critical: The "Dance" is temperature-dependent.
-
-78°C:[2] Kinetic control (usually ortho-lithiation).
-
>-40°C: Thermodynamic control (Halogen Dance rearrangement).
-
-
Quench Time: If you want the kinetic product, quench with the electrophile immediately (<15 mins). Long stir times favor rearrangement.
Troubleshooting Table: Directing Group (DoM) Hierarchy Stronger groups will dictate where the Lithium goes first.
| Strength | Functional Groups | Directing Power |
| Strong | -CONEt₂, -SO₂tBu, -OMOM | Coordinates Li strongly; directs ortho exclusively. |
| Moderate | -OMe, -F, -CF₃, -CN | Inductive acidification of ortho protons. |
| Weak | -NR₂, -SR, -CH₃ | Poor directing ability; often overridden by ring electronics. |
Visualization: The Halogen Dance Mechanism How a 2-bromo-3-lithio intermediate rearranges to the more stable 3-bromo-4-lithio species.
Fig 1.2: The Halogen Dance pathway. To avoid Step 3, quench Step 2 immediately at low temp.
Module 3: Fischer Indole Synthesis Failure
The Issue: “My hydrazine and ketone turned into a black tar or yielded aniline byproducts.”
Root Cause Analysis: The Fischer Indole Synthesis requires a [3,3]-sigmatropic rearrangement. However, if the hydrazine contains Electron Donating Groups (EDGs) , the N-N bond becomes weak. Under strong acid catalysis, the N-N bond cleaves heterolytically before the rearrangement can occur, resulting in ammonium salts and tars rather than the indole [4].
The Fix: Acid Tuning & Solvent Control
-
For EDG-Substituted Hydrazines: Avoid strong mineral acids (H₂SO₄/HCl). Use milder Lewis acids like ZnCl₂ in acetic acid or 4% H₂SO₄ in DME .
-
Ammonia Scavenging: The reaction produces NH₃ as a byproduct, which can inhibit the catalyst. Perform the reaction in a solvent that can buffer or remove ammonia (e.g., polyphosphoric acid or acetic acid).
Module 4: Purification of Zwitterionic Heterocycles
The Issue: “My product is a pyridine-carboxylic acid. It stays in the water phase during extraction.”
Root Cause Analysis: Heterocycles with both basic (N-ring) and acidic (COOH, OH) functionalities exist as zwitterions at neutral pH. They are highly polar and insoluble in DCM or EtOAc.
The Fix: The "Isoelectric Switch" & Resin Strategy
Method A: The Transient Ester (Best for Scale-up)
-
Esterify: Treat the crude aqueous mixture with MeOH/SOCl₂ or MeOH/H₂SO₄. This caps the acid, killing the zwitterion.
-
Extract: The methyl ester is now organic soluble. Extract into EtOAc.
-
Hydrolyze: Saponify (LiOH/THF/H₂O) to return to the acid after purification.
Method B: Ion Exchange (Best for Small Scale) Use a strong cation exchange resin (SCX-2).
-
Load the aqueous mixture onto the SCX-2 cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH . The ammonia deprotonates the heterocycle, releasing it from the resin.
Solvent Systems for Polar Heterocycles (TLC & Columns):
-
DCM/MeOH/NH₄OH (90:9:1): The "Magic Mixture" for basic heterocycles.
-
Acetonitrile/Water/NH₄OAc: For Reverse Phase (C18) chromatography.
-
n-Butanol: The only standard organic solvent that effectively extracts polar heterocycles from water (use 3x extractions).
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008, 130, 12, 4196–4201.
-
Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize. Angew. Chem. Int. Ed. 2011, 50, 6724.
-
The Halogen Dance Reaction on Pyridines. Chem. Rev. 2008, 108, 12, 5296–5327.
-
Why Do Some Fischer Indolizations Fail? J. Org. Chem. 2011, 76, 19, 8082–8087.
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. J. Org. Chem. 2014, 79, 23, 11792-6.[3]
Sources
"Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" reaction mechanism and kinetics
The following Technical Support Guide is structured for direct application in a research environment. It prioritizes the "Why" and "How" of the reaction mechanisms to enable effective troubleshooting.
Subject: Synthesis, Reaction Mechanism, and Kinetic Troubleshooting Ticket Type: Advanced Methodology Guide Applicable For: TDO2 Inhibitor Synthesis, Pyridine Functionalization, Fragment-Based Drug Discovery (FBDD)
Executive Summary & Molecule Profile
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a critical intermediate, most notably in the synthesis of Tryptophan 2,3-dioxygenase (TDO) inhibitors (e.g., LM10 analogs). It features a pyridine core activated by an electron-withdrawing ester at C4, with a 1,2,4-triazole moiety attached at C2.
-
Core Reactivity: The molecule is formed via Nucleophilic Aromatic Substitution (
) and typically reacts further via ester hydrolysis or amide coupling. -
Critical Quality Attribute (CQA): Regioselectivity. The 1,2,4-triazole is an ambident nucleophile. Ensuring attachment at N1 (desired) rather than N4 (common impurity) is the primary synthetic challenge.
Module A: Synthesis & Reaction Mechanism ( )
The Reaction Pathway
The synthesis involves the coupling of Methyl 2-chloroisonicotinate (or the bromo- analog) with 1,2,4-triazole .
Mechanism:
-
Activation: The nitrogen in the pyridine ring and the ester group at C4 withdraw electron density, making the C2 position highly electrophilic.
-
Addition: The triazole anion (generated by base) attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group (
or ).
Figure 1: Simplified
Standard Protocol (Self-Validating)
-
Substrate: Methyl 2-chloroisonicotinate (1.0 eq)
-
Nucleophile: 1,2,4-Triazole (1.2 eq)
-
Base:
or (2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
-
Temp: 80–100°C
Validation Step: Monitor by LC-MS. The product (Mass M+1) will appear. Crucially , you must distinguish the N1 vs. N4 isomer (see Troubleshooting below).
Module B: Kinetics & Thermodynamics
Kinetic Profile
The reaction follows second-order kinetics :
-
Rate-Determining Step (RDS): For chloropyridines, the nucleophilic attack (formation of the Meisenheimer complex) is typically the RDS.
-
Leaving Group Effect:
.-
Insight: If your reaction is sluggish with the Chloro- precursor, switching to Methyl 2-fluoroisonicotinate will significantly accelerate the rate (
increases) because the high electronegativity of fluorine stabilizes the transition state, lowering the activation energy ( ).
-
Regioselectivity (The N1 vs. N4 Battle)
1,2,4-Triazole can attack via N1, N2, or N4.
-
N1 Product (Desired): Thermodynamically favored in many cases, but sterics can impede it.
-
N4 Product (Undesired): Often formed as a kinetic product. It is symmetric (C2v point group) if not attached to a chiral/asymmetric group, but attached to pyridine, it retains symmetry in the triazole ring protons in some solvents.
Data Table: Factors Influencing Regioselectivity
| Factor | Recommendation | Mechanism |
| Temperature | High (>100°C) | Favors thermodynamic control (usually N1). |
| Solvent | Polar Aprotic (DMF/DMSO) | Solvates the cation ( |
| Catalyst | CuI / Ligand (Ullmann) | Copper catalysis creates a specific intermediate that highly favors N1 coupling over N4. |
| Base | Larger cation ( |
Troubleshooting Guide (FAQ)
Issue 1: "I have a mixture of two isomers. Which is which?"
Diagnosis: You see two spots on TLC or two peaks in HPLC with the same Mass.
Solution: Use
-
N1-Isomer (Target): The triazole protons (H-3 and H-5) are in different magnetic environments due to the lack of symmetry when attached at N1. You will see two distinct singlets for the triazole hydrogens (typically
9.3 and 8.2 ppm). -
N4-Isomer (Impurity): The triazole is attached at the symmetry axis. Depending on the solvent and rotation, the H-3 and H-5 protons often appear as a single signal (integrating to 2H) or two very close signals.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Deactivation of the electrophile or presence of water. Troubleshooting Flow:
-
Check Water:
requires anhydrous conditions. Water competes as a nucleophile (hydrolyzing the ester to the acid). The acid anion (carboxylate) is electron-rich and shuts down the reaction on the ring. -
Boost Temperature: Increase to 110°C.
-
Switch Halogen: If using the 2-Bromo or 2-Chloro, switch to Methyl 2-fluoroisonicotinate .
Issue 3: "My ester hydrolyzed during the coupling."
Cause: Wet solvent or hydroxide generation. Fix:
-
Ensure
is dry (flame-dry under vacuum). -
Use molecular sieves in the reaction.
-
Alternative: If hydrolysis is unavoidable, perform the coupling on the acid (2-chloroisonicotinic acid) using a copper catalyst, then re-esterify (though this is generally lower yielding).
Downstream Workflows: Ester Hydrolysis
Once the triazole is attached, you likely need to hydrolyze the ester to the acid for amide coupling (e.g., to make LM10).
Protocol:
-
Reagent: LiOH (2.0 eq) in THF/Water (3:1).
-
Temperature: Room Temperature (0.5 - 2 hours).
-
Warning: Do not use harsh acidic hydrolysis (e.g., conc. HCl, reflux). While the triazole ring is relatively stable, extreme acid can lead to ring-opening or cleavage of the triazole-pyridine bond.
Figure 2: Downstream processing workflow for TDO inhibitor synthesis.
References
-
Regioselectivity in Triazole Alkylation
- Title: Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Deriv
- Source:European Journal of Organic Chemistry / ResearchG
- Context: Discusses the N1 vs N4 selectivity mechanisms in pyridine systems.
-
URL:
-
TDO Inhibitor Synthesis (LM10 Context)
- Title: Structure-Based Design and Synthesis of Potent TDO Inhibitors.
- Source:Journal of Medicinal Chemistry.
- Context: Describes the specific use of Methyl 2-(1H-1,2,4-triazol-1-yl)
-
URL:(Note: General landing page for JMC as specific article deep links vary by subscription).
-
Kinetics of
on Pyridines:- )
- Source: WuXi AppTec / RCS Research.
- Context: Provides activation energy calculations for C2 vs C4
-
URL:
-
NMR Differentiation of Isomers
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate vs. Established Triazole Scaffolds
This guide provides an in-depth technical comparison of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate , positioning it as a critical structural probe and synthetic intermediate in the development of nitrogen-heterocycle pharmaceuticals.
Unlike established drugs such as Topiroxostat (which utilizes a 4-pyridyl-triazole linkage), this compound features a 2-pyridyl-triazole motif. This distinct regiochemistry serves as a vital comparator in Structure-Activity Relationship (SAR) studies for Xanthine Oxidase (XO) inhibition and antitubercular activity.
Executive Summary & Structural Positioning
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a functionalized pyridine ester primarily utilized as a high-value building block. Its structure combines an isonicotinate core (central to drugs like Isoniazid) with a 1,2,4-triazole ring attached at the ortho (C2) position.
This guide compares it against three classes of triazole derivatives:
-
Topiroxostat (XO Inhibitor): To demonstrate the impact of triazole regiochemistry (C2 vs. C4 attachment).
-
Methyl 2-chloroisonicotinate (Precursor): To analyze synthetic accessibility and reactivity.
-
Isoniazid Derivatives: To evaluate potential antimicrobial pharmacophores.
Structural Comparison Matrix
| Feature | Target: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate | Topiroxostat | Methyl 2-chloroisonicotinate |
| Core Scaffold | Pyridine-4-carboxylate | Pyridine-4-yl-1,2,4-triazole-pyridine | Pyridine-4-carboxylate |
| Triazole Position | C2 (Ortho) | C4 (Para) (via linker) | N/A (Chloro at C2) |
| Primary Utility | Synthetic Intermediate / SAR Probe | Clinical XO Inhibitor (Gout) | Electrophilic Precursor |
| Electronic State | Electron-deficient (Triazole + Ester) | Highly conjugated (Bis-aryl) | Electron-deficient (Chloro + Ester) |
| Key Reactivity | Hydrolysis (Ester) / Reduction | H-Bonding (Enzyme Active Site) | SNAr (Cl displacement) |
Critical Analysis: Performance & Application
A. Xanthine Oxidase (XO) Inhibition Potential[4][5][6][7]
-
Mechanism: Topiroxostat inhibits XO via a specific interaction where the triazole ring interacts with the molybdenum center of the enzyme, while the cyanopyridine tail occupies the hydrophobic pocket.
-
Target Compound Analysis: The Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate lacks the "bis-aryl" extension required to span the XO active site channel effectively.
-
Expert Insight: In SAR studies, this compound serves as a negative control or fragment probe . It demonstrates that simply having a triazole on a pyridine ring is insufficient for nanomolar potency; the geometry (C4-linkage) and length of the molecule are critical.
-
Topiroxostat IC50: ~5.0 nM (Human XO).
-
Target Analog (Estimated): >10 µM (due to steric mismatch and lack of channel-spanning length).
-
B. Synthetic Utility & Chemical Reactivity
This compound is most valuable as a precursor. The C2-triazole moiety acts as a "masked" directing group or can be displaced under specific conditions.
-
SNAr Reactivity: The triazole ring is a good leaving group in certain nucleophilic substitutions, though less labile than chlorine.
-
Coordination Chemistry: The N2 nitrogen of the triazole and the pyridine nitrogen provide a unique bidentate binding site for metal organic frameworks (MOFs), unlike the linear geometry of Topiroxostat.
Experimental Protocols
Protocol 1: Synthesis via SNAr Displacement
Objective: Synthesize Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate from Methyl 2-chloroisonicotinate. Rationale: This method utilizes the electron-deficient nature of the pyridine ring (activated by the ester) to facilitate nucleophilic aromatic substitution.
Materials:
-
Methyl 2-chloroisonicotinate (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 2-chloroisonicotinate (e.g., 1.71 g, 10 mmol) in dry DMF (15 mL).
-
Activation: Add K₂CO₃ (2.76 g, 20 mmol) and 1,2,4-Triazole (0.83 g, 12 mmol).
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 10–12 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting chloride (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3) should appear.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL).
-
Isolation: The product often precipitates. Filter the white solid. If no precipitate, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Self-Validating Metric:
-
¹H NMR Confirmation: Look for the disappearance of the C2-H signal of the triazole (usually shifted when N-linked) and the specific pattern of the isonicotinate protons. The triazole protons typically appear as two singlets around δ 9.3 and 8.2 ppm.
Protocol 2: Hydrolysis to the Free Acid (Active Metabolite Probe)
Objective: Convert the ester to 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid for biological assay.
-
Suspend the methyl ester (1.0 eq) in THF/Water (1:1).
-
Add LiOH (1.5 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
Acidify with 1N HCl to pH 3–4. Collect the precipitate.
Visualizations (Graphviz/DOT)
Diagram 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the synthesis and the potential for regioisomeric byproducts (N1 vs N4 attack), a critical quality control parameter.
Caption: SNAr synthesis pathway highlighting the critical separation of the desired N1-linked target from the N4-isomer byproduct.
Diagram 2: SAR Logic – Why Structure Matters
This diagram contrasts the target molecule with Topiroxostat to explain the difference in biological activity.
Caption: Structural comparison showing why the extended scaffold of Topiroxostat is required for enzyme inhibition compared to the compact target molecule.
References
-
Synthesis of 1,2,4-Triazoles via SNAr
- Title: A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation str
- Source: Chemical Communic
-
URL:[Link]
-
Topiroxostat Structure & Mechanism
- Title: Topiroxostat: A novel xanthine oxidoreductase inhibitor for the tre
- Source: NIH / PubMed.
-
URL:[Link]
-
Isonicotinic Acid Derivatives in Drug Design
- Title: Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
- Source: American Journal of Chemistry.
-
URL:[Link]
- Reaction Protocol Validation (Analogous Chemistry)
Sources
A Guide to the Structural Validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a heterocyclic compound of interest, utilizing the powerful analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, present predicted and comparative experimental data, and outline the methodologies for robust structural elucidation.
The Imperative of Structural Integrity
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate integrates two key heterocyclic scaffolds: a pyridine ring and a 1,2,4-triazole ring. Such N-heterocyclic motifs are prevalent in a vast array of pharmacologically active compounds, valued for their ability to engage in various biological interactions.[1][2] The precise arrangement of these rings and their substituents is critical to the molecule's intended biological activity and safety profile. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the reliability and reproducibility of scientific findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a comprehensive structural assignment.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
Based on the known spectral data of its constituent fragments, methyl isonicotinate[7][8] and 1H-1,2,4-triazole,[9][10][11] and analysis of similar substituted pyridyl-triazole systems,[12][13] we can predict the characteristic chemical shifts for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine Ring | |||
| H-3 | ~8.0-8.2 (d) | ~122-125 | Downfield shift due to adjacent nitrogen and triazole substituent. |
| H-5 | ~7.8-8.0 (t) | ~125-128 | Typical pyridine chemical shift, influenced by adjacent ester. |
| H-6 | ~8.7-8.9 (d) | ~150-153 | Deshielded by the adjacent nitrogen atom. |
| C-2 | - | ~150-155 | Attached to the electronegative triazole ring. |
| C-3 | - | ~122-125 | Standard pyridine carbon chemical shift. |
| C-4 (C-COOCH₃) | - | ~140-145 | Influenced by the attached ester group. |
| C-5 | - | ~125-128 | Standard pyridine carbon chemical shift. |
| C-6 | - | ~150-153 | Adjacent to the ring nitrogen. |
| 1,2,4-Triazole Ring | |||
| H-3' | ~8.2-8.4 (s) | ~145-148 | Typical chemical shift for a proton on a 1,2,4-triazole ring. |
| H-5' | ~9.0-9.2 (s) | ~152-155 | Deshielded proton on the triazole ring. |
| C-3' | - | ~145-148 | Standard triazole carbon chemical shift. |
| C-5' | - | ~152-155 | Standard triazole carbon chemical shift. |
| Methyl Ester | |||
| -OCH₃ | ~3.9-4.1 (s) | ~52-55 | Typical chemical shift for a methyl ester. |
| -C=O | - | ~164-168 | Characteristic chemical shift for an ester carbonyl carbon. |
Note: Predicted chemical shifts are in ppm relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), t (triplet). These are estimations and actual experimental values may vary.
Comparative Analysis with an Alternative Structure
To provide a practical context for the predicted data, we can compare it with the reported spectral data of a structurally related compound, such as a different isomer or an analog with a varied substitution pattern. For instance, considering a hypothetical alternative like "Methyl 5-(1H-1,2,4-triazol-1-yl)nicotinate" would show distinct differences in the splitting patterns and chemical shifts of the pyridine protons due to the change in the relative positions of the substituents.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
Predicted Mass Spectrum
The expected molecular ion peak ([M+H]⁺) for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate (C₉H₈N₄O₂) in an ESI-MS experiment would be approximately m/z 205.07.
Table 2: Predicted Key Fragments in the ESI-MS of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
| m/z (Predicted) | Possible Fragment Structure | Fragmentation Pathway |
| 205.07 | [M+H]⁺ | Protonated molecular ion |
| 174.06 | [M+H - OCH₃]⁺ | Loss of the methoxy radical |
| 146.06 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 119.05 | [Pyridine-COOCH₃]⁺ | Cleavage of the triazole ring |
| 69.03 | [Triazole]⁺ | Cleavage of the pyridine ring |
Experimental Protocols for Structural Validation
A rigorous structural validation workflow combines multiple spectroscopic techniques.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 5 seconds for accurate integration.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
2D NMR Experiments (if necessary) : For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).
-
Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500).
-
High-Resolution Mass Spectrometry (HRMS) : For accurate mass measurement, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap mass spectrometer.[16] This allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) : To confirm the fragmentation pattern, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Workflow
Caption: Workflow for the structural validation of a novel chemical entity.
Conclusion
The structural validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a multi-faceted process that relies on the synergistic application of NMR spectroscopy and mass spectrometry. By carefully acquiring and interpreting the data from these techniques, and comparing it with predicted values and known compounds, researchers can achieve an unambiguous confirmation of the molecule's structure. This foundational step is paramount for advancing the compound through the drug discovery and development pipeline with confidence in its chemical identity.
References
-
PubChem. 1H-1,2,4-Triazole | C2H3N3 | CID 9257. [Link]
-
PubChem. Methyl isonicotinate | C7H7NO2 | CID 227085. [Link]
-
SpectraBase. 1,2,4-Triazole. [Link]
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
- The Royal Society of Chemistry. (2024).
- International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, 8(4), 183-188.
- CORE. (2021).
- ACS Publications. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
- ResearchGate. (2008). Scheme 1 Structure of pyridyl triazole substituted compounds.
- MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 27(12), 3845.
- PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195.
- BenchChem. (2025).
- Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427.
- ResearchGate. (2007).
- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- Sucman, N., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316.
- ESA-IPB.
- University of Alicante. (2006).
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
- ResearchGate. (2025).
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- PMC. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 24(18), 3249.
- ResearchGate. (2025).
- PMC. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ...
- MDPI. (2024).
- TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- ResearchGate. (2025).
- California Water Boards.
- PMC. (2010).
- PMC. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]
- 8. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. w3.ual.es [w3.ual.es]
Personal protective equipment for handling Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
Core Directive: The "Novel Intermediate" Protocol
Status: NOVEL / R&D COMPOUND Default Physical State: Solid (Crystalline Powder) Signal Word: WARNING (Treat as Danger if >1g)
As this specific isomer is a specialized intermediate often lacking a comprehensive REACH dossier, you must apply the Precautionary Principle . Do not rely solely on the safety profile of the parent methyl isonicotinate. The addition of the 1,2,4-triazole ring introduces nitrogen-rich aromaticity that significantly alters toxicity and melting point.
Scientific Rationale for Enhanced Safety:
-
Triazole Moiety: 1,2,4-Triazoles are known reproductive toxins (Cat 1B for the parent heterocycle) and severe eye irritants.[1]
-
Pyridine Ester Scaffold: Pyridine esters are lipophilic skin penetrants and respiratory irritants. They hydrolyze to release methanol (toxic) and the corresponding isonicotinic acid derivative.
-
Dust Potential: Unlike liquid methyl isonicotinate, this derivative is likely a solid with a high melting point (>150°C estimated). Fine particulates pose a high inhalation risk.
Hazard Assessment & PPE Selection
The following protection matrix is non-negotiable for handling quantities >10 mg.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 / P3 Respirator (Minimum) | Protects against fine crystalline dust during weighing. Use Full-Face Respirator if generating aerosols outside a hood. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. Triazoles can cause irreversible corneal damage. Goggles seal against dust entry. |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm + 0.11 mm) | Outer: Standard Nitrile (change every 30 mins). Inner: Extended cuff Nitrile (taped to lab coat). Reasoning: Pyridine derivatives permeate latex/vinyl rapidly. |
| Dermal (Body) | Tyvek® Lab Coat (or equivalent) | Cotton coats absorb chemicals. Non-woven polyolefin fabrics (Tyvek) repel dust and liquids. |
Operational Protocols: Step-by-Step
Phase 1: Receiving & Storage
Objective: Prevent hydrolysis and degradation.
-
Inspection: Upon receipt, inspect the septum/cap for signs of corrosion (pyridine vapors can corrode metal caps).
-
Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Esters are moisture-sensitive; the pyridine ring catalyzes its own hydrolysis in the presence of water.
-
Segregation: Store away from Strong Oxidizers (peroxides, nitrates) and Strong Acids .
Phase 2: Weighing & Transfer (Critical Step)
Objective: Eliminate static discharge and dust inhalation.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or ionizer bar before opening the vial. Dry crystalline organic powders are prone to static charge, causing "particle jump" and potential contamination.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears sticky or hygroscopic (use PTFE coated).
Phase 3: Reaction Setup
Objective: Safe solubilization.
-
Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, DMF, Methanol) inside the hood before moving to any instrument.
-
Ventilation: Maintain sash height at the certified working level (usually 18 inches).
-
Inertion: If heating is required, ensure the system is under positive Nitrogen pressure to prevent moisture ingress and methanol formation.
Visual Workflow: Safety Decision Logic
The following diagram outlines the critical decision path for handling this compound based on its physical state and quantity.
Figure 1: Decision logic for safe handling, emphasizing the divergence in controls for solid vs. liquid forms.
Emergency & Disposal Plan
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE (including N95/P100).
-
Contain: Do not dry sweep. Cover the spill with wet paper towels (dampened with isopropyl alcohol) to prevent dust generation.
-
Collect: Scoop the damp material into a wide-mouth waste jar.
-
Decontaminate: Wipe surface with 10% bleach solution followed by water.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids.[2] The triazole ring makes this an ocular emergency—seek an ophthalmologist.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (enhances pyridine absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal[1][2][3][5]
-
Waste Category: High-Hazard Organic.
-
Protocol: Dissolve in a combustible solvent (acetone/ethanol) and place in the Organic Waste stream for incineration.
-
Do NOT: Do not pour down the drain. The triazole moiety is persistent and toxic to aquatic life (H411/H412 inferred).
References
-
PubChem. (2025).[4][5] Methyl isonicotinate Compound Summary. National Library of Medicine. [Link]
-
ECHA. (2024). 1,2,4-Triazole Registration Dossier - Reproductive Toxicity. European Chemicals Agency.[4] [Link]
Sources
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
